molecular formula C25H37Cl3N4O2 B142595 WAY-100635 hydrochloride CAS No. 146714-97-8

WAY-100635 hydrochloride

Cat. No. B142595
M. Wt: 531.9 g/mol
InChI Key: QDUDBLVWOSYWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-100635 Hydrochloride: Comprehensive Analysis

WAY-100635 hydrochloride is a compound with high affinity and selectivity for the 5-HT1A receptor, a subtype of serotonin receptor. It has been characterized as a potent antagonist and has been used extensively as a pharmacological tool to study the distribution and function of 5-HT1A receptors in various animal models and in humans using imaging techniques like positron emission tomography (PET) .

Synthesis Analysis

The synthesis of WAY-100635 hydrochloride involves the use of Grignard reagents and carbon-11 labeling for PET studies. A remotely-controlled production method has been developed for the synthesis of [carbonyl-11C]WAY-100635, which is an effective radioligand for studying 5-HT1A receptors in the human brain. This method utilizes immobilized Grignard reagents to simplify the purification process and is adapted for operation in shielded hot-cells for radiation safety . Additionally, analogs of WAY-100635 have been synthesized to improve metabolic stability and prevent defluorination, which is crucial for PET imaging .

Molecular Structure Analysis

WAY-100635 hydrochloride's molecular structure includes a phenylpiperazine derivative bound to a cyclohexane carboxamide moiety. The compound's high affinity for the 5-HT1A receptor is attributed to this particular structure. Modifications to the structure, such as bridgehead fluoromethyl analogs, have been explored to enhance the compound's properties for PET imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of WAY-100635 hydrochloride are critical for its function as a radioligand. The compound's carbonyl position is labeled with carbon-11, which is a short-lived isotope used in PET. The reaction involves the conversion of [11C]carbon dioxide to [carbonyl-11C]cyclohexanecarbonyl chloride, followed by a reaction with a piperazine precursor and triethylamine . The stability and reactivity of these intermediates are essential for the successful production of the radioligand.

Physical and Chemical Properties Analysis

WAY-100635 hydrochloride exhibits high binding affinity to the 5-HT1A receptor with a Kd in the nanomolar range. It is a potent antagonist with no agonist or partial agonist activity at the 5-HT1A receptor. The compound's binding is influenced by divalent cations such as CaCl2 and MnCl2, which can significantly lower its binding affinity without affecting the maximal binding capacity (Bmax) . The physical properties, such as solubility and stability, are optimized to facilitate its use in PET imaging and pharmacological studies .

Relevant Case Studies

WAY-100635 hydrochloride has been used in various case studies to explore its effects on brain function and its potential therapeutic applications. For instance, it has been shown to prevent the impairment of spatial learning caused by antagonists of cholinergic muscarinic receptors or NMDA receptors in the hippocampus, suggesting its potential in treating memory disorders . PET studies using [carbonyl-11C]WAY-100635 have provided insights into the distribution of 5-HT1A receptors in the primate and human brain, which is valuable for research on psychiatric disorders . Additionally, the compound's unexpected agonist activity at dopamine D4 receptors has prompted a reevaluation of studies that used it as a selective 5-HT1A antagonist .

Scientific Research Applications

WAY-100635 hydrochloride is a piperazine drug and research chemical widely used in scientific studies . It was originally believed to act as a selective 5-HT 1A receptor antagonist, but subsequent research showed that it also acts as a potent full agonist at the D 4 receptor .

  • Summary of the Application : WAY-100635 hydrochloride has been used in research into the therapeutic benefits of psychedelics, particularly their potential in treating neuropsychiatric disorders, including depression and substance-use disorders .
  • Methods of Application or Experimental Procedures : The research involved investigating how prominent psychedelics trigger biological signaling through receptors other than 5-HT 2A . A medicinal chemistry program was implemented, guided by the cryo-electron microscopy structures of psychedelics bound to 5-HT 1A, to discover 5-MeO-DMT-like compounds that selectively act through 5-HT 1A, and not through 5-HT 2A .
  • Results or Outcomes : The study found that 5-MeO-DMT is almost equally active at 5-HT 2A and 5-HT 1A, a serotonin receptor that has previously been implicated in the behavioral effects of 5-MeO-DMT . The most selective compound in this series binds to 5-HT 1A in a similar way to clinically used antidepressants and anti-anxiety agents .
  • Psychedelic Research

    • Summary of the Application : WAY-100635 hydrochloride has been used in research into the therapeutic benefits of psychedelics . The findings suggest that these compounds exert antidepressant effects in part by binding an under-appreciated target in the brain .
    • Methods of Application or Experimental Procedures : The research involved investigating how the most prominent psychedelics trigger biological signaling through receptors other than 5-HT 2A . A medicinal chemistry program was implemented, guided by the cryo-electron microscopy structures of psychedelics bound to 5-HT 1A, to discover 5-MeO-DMT-like compounds that selectively act through 5-HT 1A, and not through 5-HT 2A .
    • Results or Outcomes : The study found that 5-MeO-DMT is almost equally active at 5-HT 2A and 5-HT 1A, a serotonin receptor that has previously been implicated in the behavioral effects of 5-MeO-DMT . The most selective compound in this series binds to 5-HT 1A in a similar way to clinically used antidepressants and anti-anxiety agents .
  • Human PET Studies

    • Summary of the Application : WAY-100635 hydrochloride has been used in human PET studies to investigate the distribution and function of 5-HT 1A receptors .
    • Methods of Application or Experimental Procedures : The research involved using WAY-100635 hydrochloride as a pharmacological probe in PET studies .
    • Results or Outcomes : The studies showed high binding of WAY-100635 in the cerebral cortex, hippocampus, raphe nucleus and amygdaloid nucleus, while lower in thalamus and basal ganglia . Some studies found WAY-100635 binding in the raphe brain region correlating with self-transcendence and spiritual acceptance personality traits .
  • Pharmacological Research

    • Summary of the Application : WAY-100635 hydrochloride has been used widely as a pharmacological probe to investigate the distribution and function of 5-HT1A receptors .
    • Methods of Application or Experimental Procedures : The research involved using WAY-100635 hydrochloride as a pharmacological probe .
    • Results or Outcomes : Results from studies suggested that WAY-100635 was potently inducing effects unrelated to its 5-HT1A receptor affinity .
  • Human PET Studies

    • Summary of the Application : In human PET studies, WAY-100635 hydrochloride shows high binding in the cerebral cortex, hippocampus, raphe nucleus and amygdaloid nucleus, while lower in thalamus and basal ganglia .
    • Methods of Application or Experimental Procedures : The research involved using WAY-100635 hydrochloride as a pharmacological probe in PET studies .
    • Results or Outcomes : One study described a single case with relatively high binding in the cerebellum . In relating its binding to subject variables, one Swedish study found WAY-100635 binding in the raphe brain region correlating with self-transcendence and spiritual acceptance personality traits .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.3ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUDBLVWOSYWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163457
Record name WAY 100635 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WAY-100635 hydrochloride

CAS RN

146714-97-8
Record name WAY 100635 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146714978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY 100635 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-100635 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S48P899NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY-100635 hydrochloride
Reactant of Route 2
Reactant of Route 2
WAY-100635 hydrochloride
Reactant of Route 3
Reactant of Route 3
WAY-100635 hydrochloride
Reactant of Route 4
Reactant of Route 4
WAY-100635 hydrochloride
Reactant of Route 5
WAY-100635 hydrochloride
Reactant of Route 6
Reactant of Route 6
WAY-100635 hydrochloride

Citations

For This Compound
6
Citations
L Shang, C Duan, S Chang, N Chang… - Behavioural …, 2021 - journals.lww.com
Dezocine is an opioid with low efficacy at μ-opioid and κ-opioid receptors. It also inhibits the reuptake of norepinephrine and serotonin. Dezocine is an effective analgesic against …
Number of citations: 8 journals.lww.com
R Villalobos-Molina, IA Gallardo-Ortı́z… - European journal of …, 2002 - Elsevier
… NAN-190 hydrobromide, phenylephrine hydrochloride, WAY 100635 hydrochloride, (−)-noradrenaline hydrochloride, rauwolscine hydrochloride and (±)-propranolol hydrochloride, …
Number of citations: 7 www.sciencedirect.com
R Villalobos-Molina, M Gil-Flores… - Archives of medical …, 2004 - Elsevier
… BMY 7378 hydrochloride, WAY 100635 hydrochloride and 8-OH-DPAT hydrochloride were obtained from Research Biochemicals International (Natick, MA, USA); vasopressin was …
Number of citations: 5 www.sciencedirect.com
G Lucas, VV Rymar, AF Sadikot… - International Journal of …, 2008 - academic.oup.com
In this study, we evaluated the ability of the selective δ 1 agonist SA 4503 to produce changes in brain function, similar to those elicited by classical antidepressants. We focused more …
Number of citations: 54 academic.oup.com
G Lucas, J Du, T Romeas, O Mnie-Filali, N Haddjeri… - PloS one, 2010 - journals.plos.org
Background We have recently reported that serotonin 4 (5-HT 4 ) receptor agonists have a promising potential as fast-acting antidepressants. Here, we assess the extent to which this …
Number of citations: 48 journals.plos.org
E Silk - 2022 - search.proquest.com
Despite the prevalence and pervasiveness of major depression disorder (MDD),~ 30% of patients demonstrate resistance to all forms of conventional treatment. An alternative therapy, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.